Magnesium benzoate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H10MgO4 |
|---|---|
Molecular Weight |
266.53 g/mol |
IUPAC Name |
magnesium;dibenzoate |
InChI |
InChI=1S/2C7H6O2.Mg/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 |
InChI Key |
PJJZFXPJNUVBMR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Double Displacement Acid Base Neutralization
The most direct synthesis involves the reaction of benzoic acid with a magnesium base, such as magnesium hydroxide (B78521). This is classified as a double displacement or metathesis reaction, which is fundamentally an acid-base neutralization. vaia.com
The mechanism involves the following steps:
Ionization: In an aqueous solution, benzoic acid, a weak acid, partially dissociates to form a benzoate (B1203000) anion (C₆H₅COO⁻) and a hydrogen ion (H⁺). Magnesium hydroxide, a base, provides magnesium ions (Mg²⁺) and hydroxide ions (OH⁻).
Ion Exchange: The magnesium ion (Mg²⁺) and the hydrogen ion (H⁺) from the benzoic acid exchange places. vaia.com
Product Formation: Two benzoate anions combine with one magnesium ion to form the salt, magnesium benzoate. Simultaneously, the hydrogen ions from the acid react with the hydroxide ions from the base to form water. vaia.com
Grignard Reaction Pathway
An alternative route involves the use of a Grignard reagent. While typically used to synthesize benzoic acid from bromobenzene (B47551), the mechanism proceeds through a magnesium benzoate (B1203000) intermediate. orgosolver.compatsnap.com This method is crucial for forming the carbon-carbon bond that creates the carboxyl group.
The key mechanistic steps are:
Grignard Reagent Formation: Phenylmagnesium bromide (a Grignard reagent) is prepared by reacting bromobenzene with magnesium metal in an ether solvent. orgosolver.comtestbook.com
Nucleophilic Attack: The Grignard reagent acts as a potent nucleophile. The carbon atom of the phenyl group, bonded to magnesium, attacks the electrophilic carbon atom of carbon dioxide (CO₂). patsnap.comdoubtnut.com
Intermediate Formation: This attack results in the formation of a magnesium salt of benzoic acid, specifically a benzoate magnesium bromide complex (PhC(=O)O⁻ MgBr⁺). doubtnut.com
Hydrolysis: Subsequent hydrolysis of this intermediate with an acid protonates the benzoate anion to yield benzoic acid. doubtnut.com To obtain magnesium benzoate itself, a controlled reaction with a specific stoichiometry of a magnesium base would be required in a subsequent or alternative step.
Mechanistic studies involving magnesium ions have also shown their influence in other reactions, such as the electrochemical reduction of benzoate esters, where the presence of Mg²⁺ can alter the reaction pathway from ester cleavage to dimerization. psu.edu
| Reaction Pathway | Key Reactants | Core Mechanism | Intermediate Species |
|---|---|---|---|
| Acid-Base Neutralization | Benzoic acid, Magnesium hydroxide (B78521) vaia.com | Double displacement and proton transfer. vaia.com | C₆H₅COO⁻, H⁺, Mg²⁺, OH⁻ |
| Grignard Reaction | Phenylmagnesium bromide, Carbon dioxide patsnap.comdoubtnut.com | Nucleophilic attack of the Grignard reagent on CO₂. orgosolver.com | Benzoate magnesium bromide (PhC(=O)O⁻ MgBr⁺) doubtnut.com |
Advanced Structural Elucidation and Supramolecular Architecture of Magnesium Benzoate
Single-Crystal X-ray Diffraction Studies of Magnesium Benzoate (B1203000) Polymorphs and Solvates
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. For magnesium benzoate, these studies are crucial for understanding its structural diversity, particularly concerning the incorporation of solvent molecules.
Polymorphism is the ability of a solid material to exist in more than one crystal structure. While numerous compounds exhibit polymorphism, documented evidence for true anhydrous polymorphs of this compound is not prominent in the literature. Instead, the structural diversity of this compound is primarily expressed through pseudopolymorphism.
Pseudopolymorphism refers to the phenomenon where different crystal structures are formed due to the inclusion of solvent molecules (solvates) or water (hydrates) into the crystal lattice. In the case of this compound, the most commonly cited form is a hydrate, specifically this compound trihydrate chemicalbook.comchemicalbook.com. The presence and arrangement of these water molecules create a distinct crystal structure compared to the anhydrous form, thus qualifying it as a pseudopolymorph. The study of related compounds, such as magnesium stearate, also shows the existence of multiple hydrated forms, including monohydrate and dihydrate structures, underscoring the importance of hydration in the crystal packing of magnesium carboxylates nih.gov. The interconversion between these hydrated phases can be investigated through various analytical techniques to understand their relative stabilities nih.gov.
The most common hydrate of this compound is the trihydrate, Mg(C₇H₅O₂)₂·3H₂O chemicalbook.comchemicalbook.com. This crystalline powder is known to lose its three water molecules upon heating to 110°C chemicalbook.comchemicalbook.com. The water molecules in such hydrates are not merely occupying voids; they are integral to the supramolecular structure, participating in the coordination sphere of the magnesium ion and forming extensive hydrogen-bonding networks that stabilize the crystal lattice nih.gov.
Beyond hydrates, this compound can form other solvates. In heterometallic frameworks involving zinc and magnesium benzoates, solvent molecules such as tetrahydrofuran (THF) have been shown to coordinate directly to the magnesium centers, demonstrating the formation of stable solvated structures acs.org.
Table 1: Illustrative Crystallographic Data for Magnesium Stearate Trihydrate, an Analogous Hydrated Magnesium Carboxylate. This data is presented as a model for the structural complexity of hydrated magnesium carboxylates.
| Parameter | Value |
|---|---|
| Chemical Formula | Mg(C₁₇H₃₅COO)₂·3H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.98 |
| b (Å) | 5.05 |
| c (Å) | 42.5 |
| β (°) | 92.5 |
| Volume (ų) | 2135 |
| Z (Formula units per cell) | 2 |
The magnesium ion (Mg²⁺) in its compounds typically seeks a stable, six-coordinate octahedral geometry. In benzoate complexes, this coordination sphere is satisfied by oxygen atoms originating from both the carboxylate groups of the benzoate anions and the associated water or solvent molecules.
Table 2: Typical Coordination Environment of Mg²⁺ in Hydrated Carboxylate Complexes.
| Property | Description |
|---|---|
| Coordination Number | 6 |
| Geometry | Octahedral (Oₕ) |
| Coordinating Atoms | Oxygen |
| Common Ligands | Carboxylate groups (benzoate), Water (H₂O), Other solvents (e.g., THF) |
| Typical Ligand Roles | Benzoate acts as a bridging or chelating ligand; water/solvents complete the coordination sphere. |
Powder X-ray Diffraction for Phase Identification and Characterization of this compound Materials
Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. It is used for the phase identification, assessment of sample purity, and quality control of bulk this compound samples frontiersin.orgresearchgate.net.
The method involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique fingerprint of the crystalline phase frontiersin.org. For qualitative analysis, this experimental pattern is compared with reference patterns from databases like the International Centre for Diffraction Data (ICDD) PDF-2 database or patterns calculated from known single-crystal structures researchgate.netfrontiersin.org. The presence of a specific crystalline phase, such as this compound trihydrate, is confirmed if the positions of the diffraction peaks in the experimental pattern match those in the reference pattern, with shifts in 2θ angles typically not exceeding 0.2° frontiersin.org. The absence of peaks from potential impurities or other crystalline forms confirms the phase purity of the bulk sample.
Advanced Spectroscopic Characterization of this compound
Vibrational spectroscopy provides insight into the molecular bonding and functional groups within a compound. For this compound, it is particularly useful for analyzing the interaction between the magnesium ion and the benzoate ligand.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule libretexts.org. In this compound, the most informative vibrations are those associated with the carboxylate group (COO⁻), as their frequencies are sensitive to the coordination environment iitm.ac.in.
The key vibrational bands are the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching modes. In the free benzoate anion, these bands appear at specific frequencies. Upon coordination to the Mg²⁺ ion, the positions of these bands shift. The magnitude of the frequency separation between these two bands, Δν = (νₐₛ - νₛ), is diagnostic of the carboxylate coordination mode (e.g., monodentate, bidentate chelating, or bidentate bridging). Analysis of these spectral features allows for the elucidation of the metal-ligand bonding interactions within the solid-state structure libretexts.orgresearchgate.net. Other characteristic bands, such as the C-H and C=C vibrations of the aromatic ring, are also present and help confirm the identity of the compound researchgate.net.
Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for the Benzoate Anion for Bonding Analysis.
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Description |
|---|---|---|
| νₐₛ(COO⁻) | 1600 - 1550 | Asymmetric stretching of the carboxylate group. Highly sensitive to coordination. |
| νₛ(COO⁻) | 1420 - 1380 | Symmetric stretching of the carboxylate group. Sensitive to coordination. |
| ν(C=C) | 1600, 1585, 1495, 1450 | Aromatic ring C=C stretching vibrations. |
| β(C-H) | 1175 - 1000 | In-plane C-H bending (scissoring) modes of the aromatic ring. |
| γ(C-H) | 900 - 650 | Out-of-plane C-H bending (wagging) modes of the aromatic ring. |
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights
Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy serves as a powerful, non-destructive technique for probing the local atomic environment in crystalline and amorphous solids. For this compound, 25Mg SSNMR is particularly insightful for characterizing the coordination sphere of the magnesium ion. acs.orgacs.org Due to the quadrupolar nature of the 25Mg nucleus (spin I = 5/2), its NMR spectrum is highly sensitive to the symmetry and geometry of the local electronic environment. acs.orgrsc.org
Recent studies utilizing ultrahigh-field SSNMR on magnesium-organic complexes, including those with benzoate ligands, have demonstrated the sensitivity of 25Mg NMR parameters to subtle structural variations. acs.orgacs.org The key parameters derived from these spectra are the quadrupolar coupling constant (CQ) and the isotropic chemical shift (δiso). The CQ(25Mg) value provides a measure of the electric field gradient at the nucleus, which is directly related to the distortion of the magnesium coordination polyhedron from perfect cubic symmetry. acs.org For instance, in organic complexes featuring "MgO6" coordination polyhedra, the magnitude of the CQ(25Mg) has been shown to correlate well with the degree of octahedral strain. acs.org
Furthermore, the 13C and 25Mg isotropic chemical shifts are sensitive to the binding mode of the carboxylate ligands of the benzoate group. acs.orgacs.org These shifts can help distinguish between different coordination modes, such as monodentate, bidentate, or bridging interactions between the benzoate anion and the magnesium cation. The combination of SSNMR with powder X-ray diffraction (PXRD) is a foundational aspect of "NMR crystallography," a method that can be used to refine or even fully determine crystal structures. acs.org
| Parameter | Typical Range of Values | Structural Information Provided |
|---|---|---|
| Quadrupolar Coupling Constant (CQ) | ~2-6 MHz | Measures the distortion of the Mg coordination sphere from ideal symmetry (e.g., octahedral strain). acs.org |
| Isotropic Chemical Shift (δiso) | -15 to +25 ppm | Sensitive to the electronic environment and the binding mode of the surrounding ligands. rsc.org |
X-ray Photoelectron Spectroscopy (XPS) for Elemental and Electronic State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. When applied to this compound (C₁₄H₁₀MgO₄), XPS can provide detailed information about the magnesium, carbon, and oxygen atoms at the sample's surface.
The analysis involves irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1-10 nm of the material. The binding energy of these core-level electrons is characteristic of the specific element and its oxidation state.
Magnesium (Mg): The Mg 2p core level spectrum is used to identify the presence and chemical state of magnesium. However, the range of Mg 2p binding energies is often small (only ~1.2 eV for many common compounds), which can make precise chemical speciation challenging. researchgate.net For magnesium compounds, the binding energy for the Mg 2p transition can be affected by surface charging, necessitating careful referencing. researchgate.netxpsfitting.com The modified Auger parameter (α'), which is independent of charging, is often used in conjunction with the binding energy to provide more definitive chemical state information. researchgate.net
Oxygen (O): The O 1s spectrum in this compound is expected to show at least two distinct chemical environments. One component corresponds to the oxygen atoms in the carboxylate groups (-COO⁻) coordinated to the magnesium ion, while another could be associated with adsorbed water or surface hydroxyl groups. The O 1s signal can be crucial for distinguishing between different magnesium species, such as oxides and hydroxides, which may have overlapping Mg 2p signals. researchgate.netxpsfitting.com
Carbon (C): The C 1s spectrum would be more complex. It would feature a primary peak associated with the aromatic carbons of the benzene (B151609) ring. A second, higher binding energy peak would correspond to the carboxylate carbon, which is bonded to two more electronegative oxygen atoms. A third component, often from adventitious carbon on the surface, is typically used for charge referencing the spectra. xpsfitting.com
Electron Microscopy and Diffraction for Morphological and Local Structure Analysis of this compound
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphology and local structure of materials at the micro- and nanoscale.
Scanning Electron Microscopy (SEM): SEM analysis of this compound powder would reveal its particle morphology, including crystal shape (e.g., platelets, needles, or irregular grains), size distribution, and surface topography. researchgate.net This information is critical for understanding the material's physical properties, such as flowability and dissolution rate. The images are generated by scanning the sample with a focused beam of electrons and detecting secondary or backscattered electrons from the surface.
Transmission Electron Microscopy (TEM): TEM offers higher resolution and provides information about the internal structure of the material. By transmitting electrons through an ultra-thin sample of this compound, TEM can be used to identify crystal defects, dislocations, and grain boundaries. Coupled with Selected Area Electron Diffraction (SAED), TEM can confirm the crystalline nature of the material and provide information about its crystal lattice parameters. SAED patterns, consisting of spots or rings, are a result of the diffraction of the electron beam by the periodic arrangement of atoms in the crystal, offering a fingerprint of its crystallographic structure.
Supramolecular Interactions and Crystal Engineering in this compound Architectures
The solid-state structure of this compound is a result of a complex interplay of non-covalent interactions that guide the self-assembly of magnesium ions and benzoate anions into a well-defined, three-dimensional lattice. This process is the domain of crystal engineering, which focuses on designing and synthesizing functional solid-state structures by controlling these intermolecular interactions. researchgate.netnih.gov In the case of this compound, the primary forces dictating the supramolecular architecture are coordination bonds, hydrogen bonding, and π-π stacking interactions.
The coordination of the carboxylate groups of the benzoate anions to the Mg²⁺ centers forms the primary framework. However, the final packing arrangement and the stability of the crystal are heavily influenced by weaker, non-covalent forces. researchgate.net
Hydrogen Bonding Networks in this compound Crystals
Hydrogen bonds are highly directional and are among the strongest of the non-covalent interactions, playing a pivotal role in determining the crystal structure of molecular solids. researchgate.netresearchgate.netroyalsocietypublishing.org In hydrated forms of this compound, such as this compound trihydrate, the coordinated water molecules are key hydrogen bond donors. chemicalbook.com
π-π Stacking and Other Non-Covalent Interactions
The aromatic benzene rings of the benzoate anions participate in π-π stacking interactions, which are a form of non-covalent interaction that occurs between π systems. wikipedia.orglibretexts.org Although weaker than hydrogen bonds, these interactions are critical for the stabilization of the crystal lattice by maximizing attractive van der Waals forces. nih.gov
The geometry of these interactions can vary. Common arrangements include:
Parallel-displaced: Where the aromatic rings are stacked in a parallel fashion but are offset from one another. This is often more stable than a face-to-face sandwich arrangement. nih.gov
T-shaped (or edge-to-face): Where the edge of one aromatic ring (the electropositive hydrogens) points towards the face of another (the electronegative π-electron cloud). nih.gov
These π-π interactions often direct the arrangement of the benzoate anions in space, influencing how the larger structural motifs, defined by coordination and hydrogen bonds, pack together in the crystal. nih.gov
Intermolecular Forces and Crystal Packing Efficiency
The interplay between robust hydrogen-bond synthons and stacking interactions is a central theme in modern crystal engineering. nih.gov The efficient packing of molecules minimizes the void space within the crystal, leading to a higher density and greater thermodynamic stability. The specific arrangement of benzoate anions, whether antiparallel or in layered structures, is a direct consequence of optimizing these varied intermolecular forces to achieve the most stable supramolecular architecture. researchgate.net
Compound Index
| Compound Name | Chemical Formula | Role in Text |
|---|---|---|
| This compound | C₁₄H₁₀MgO₄ | Primary subject of the article. |
| Benzoic acid | C₇H₆O₂ | Anion precursor to benzoate. nih.gov |
| Magnesium | Mg | Cation component. nih.gov |
| Magnesium 4-nitrobenzoate | C₁₄H₈MgN₂O₈ | Analogue used for structural comparison. ias.ac.inresearchgate.net |
Theoretical and Computational Studies on Magnesium Benzoate
Quantum Chemical Calculations for Magnesium Benzoate (B1203000)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the properties of magnesium-containing complexes. nih.govdergipark.org.tr These calculations allow for a detailed examination of the electronic environment, geometric parameters, and vibrational characteristics of magnesium benzoate.
The interaction between the magnesium cation (Mg²⁺) and the benzoate anions is a key determinant of the compound's structure and properties. DFT calculations reveal the nature of this interaction. In related magnesium carboxylate complexes, the magnesium ion typically resides in a central octahedral or distorted octahedral environment, coordinated by oxygen atoms from the carboxylate groups and, in some cases, water molecules. dergipark.org.tr
The bonding between magnesium and oxygen is primarily ionic, characterized by significant electron transfer from the magnesium atom to the electronegative oxygen atoms of the benzoate ligands. nih.gov Natural Population Analysis (NPA) or similar charge analysis methods within DFT calculations quantify this charge transfer. nih.gov Studies on related systems show that the Mg²⁺ ion is coordinated by six oxygen atoms, forming a distorted octahedron. dergipark.org.tr The degree of distortion in this "MgO₆" coordination polyhedron is a critical factor influencing the electronic properties. nih.gov
Further analysis using Atoms-in-Molecules (AIM) theory can characterize the bonding critical points (BCP) between Mg and O, confirming the predominantly ionic nature of these interactions while also revealing any minor covalent contributions. nih.gov The electronic structure is also sensitive to the binding mode of the carboxylate ligands, which can be elucidated through computational methods. nih.gov
Geometry optimization using DFT methods, such as B3LYP, provides a detailed picture of the most stable three-dimensional structure of this compound. researchgate.net These calculations determine equilibrium bond lengths, bond angles, and dihedral angles. For magnesium carboxylate complexes, DFT calculations can predict the Mg-O bond lengths with high accuracy, often deviating by less than 2% from experimental X-ray diffraction data. In a related magnesium complex, DFT calculations at the B3LYP/6-31+G* level yielded Mg–O bond lengths of 2.10 Å. The benzoate ligands themselves feature a planar conformation of the benzene (B151609) ring.
| Parameter | Calculated Value (DFT/B3LYP) | Experimental Value (X-ray) |
|---|---|---|
| Mg–O Bond Length (carboxylate) | 2.10 Å | 2.08 Å |
| Benzoate Ring Conformation | Planar | Planar |
Theoretical frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies at the optimized geometry, specific vibrational modes can be assigned to the absorption bands observed in FT-IR and FT-Raman spectra. indexcopernicus.com
For benzoate-containing compounds, key vibrational modes include:
COO⁻ Asymmetric and Symmetric Stretching: These are strong indicators of the coordination environment of the carboxylate group. In the IR spectra of benzoate complexes, a strong to medium band between 1550 - 1541 cm⁻¹ is typically assigned to the COO⁻ group. up.ac.za
C=C Aromatic Ring Stretching: These vibrations typically appear in the 1625-1400 cm⁻¹ region. indexcopernicus.com
C-H Bending Modes: Both in-plane and out-of-plane bending vibrations of the aromatic C-H groups occur at lower wavenumbers. researchgate.net
Mg-O Stretching: The vibrations corresponding to the magnesium-oxygen bonds are expected at low frequencies, typically below 500 cm⁻¹.
Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. researchgate.net Therefore, they are frequently scaled by an empirical factor to achieve better agreement with experimental data. indexcopernicus.com The potential energy distribution (PED) analysis, performed computationally, provides a quantitative measure of how much each internal coordinate (like a bond stretch or angle bend) contributes to a given vibrational mode, allowing for unambiguous assignments. indexcopernicus.com
| Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Spectral Activity |
|---|---|---|
| C=O Stretching (Carboxylate) | ~1650 | IR, Raman |
| COO⁻ Asymmetric Stretching | 1550 - 1541 | IR |
| C=C Ring Stretching | 1625 - 1400 | IR, Raman |
Molecular Dynamics Simulations of this compound Systems
While quantum mechanics is ideal for studying single molecules or small clusters, molecular dynamics (MD) simulations are used to model the behavior of larger systems, such as a molecule in solution or a crystal lattice, over time. acs.org
MD simulations can provide a microscopic picture of this compound dissolved in a solvent like water. cas.cz These simulations model the interactions between Mg²⁺ ions, benzoate anions, and solvent molecules. Key insights from such simulations include the structure of solvation shells around the ions and the dynamics of ion-pairing. google.cz
In aqueous solutions, cations like Mg²⁺ and anions like benzoate can exist as fully solvated ions, solvent-separated ion pairs (SSIP), or contact ion pairs (CIP). google.cz MD simulations of similar systems, such as aqueous magnesium acetate (B1210297), show a propensity for ion pairing. cas.czgoogle.cz The hydrophobic benzene ring of the benzoate anion is expected to strongly influence its behavior, likely promoting its segregation to interfaces and affecting ion-pairing thermodynamics. cas.cz Simulations can track the distribution and orientation of benzoate anions and Mg²⁺ cations, revealing the structure and stability of aggregates in solution. cas.cz
For the solid state, MD simulations can be used to study the collective motions of atoms within the crystal lattice. uspex-team.org By simulating the crystal at various temperatures, one can model its dynamic properties and predict macroscopic phenomena like thermal expansion. researchgate.net
The simulation starts with the experimentally determined crystal structure. The atoms are given initial velocities corresponding to a specific temperature, and their trajectories are calculated over time based on an interatomic potential (force field). mdpi.com Analysis of these atomic motions reveals how the unit cell parameters change with temperature, allowing for the calculation of the thermal expansion coefficient. researchgate.netresearchgate.net Lattice dynamics calculations, which can be informed by ab initio methods, can also be used to analyze phonon modes and their contribution to thermal properties. uspex-team.orgaps.org For instance, low-frequency vibrational modes, often involving collective motions of the benzoate and magnesium ions, are typically responsible for thermal expansion. aps.org While specific MD studies on the thermal expansion of this compound are not prominent, the methodology has been successfully applied to other inorganic compounds like MgO and Mg₂Sn. researchgate.netresearchgate.net
Reactivity and Stability Predictions for this compound
Theoretical and computational chemistry offer powerful tools to predict the reactivity and stability of chemical compounds, providing insights that complement experimental findings. For this compound, these methods can be employed to understand its thermal decomposition and potential reaction pathways.
Thermochemical Analysis of Formation and Decomposition
The thermal decomposition of metal carboxylates is a complex process that is highly dependent on the nature of the metal ion. scielo.br For alkaline earth metal benzoates, thermal decomposition in an inert atmosphere typically leads to the formation of the corresponding metal carbonate and various organic products. akjournals.comscielo.br In the case of this compound, it is predicted that it would initially decompose to form magnesium carbonate. At higher temperatures, magnesium carbonate further decomposes to magnesium oxide (MgO) and carbon dioxide (CO₂). researchgate.net
Table 1: Predicted Thermal Decomposition Steps for Hydrated this compound
| Step | Temperature Range (Conceptual) | Process | Products |
| 1 | Low | Dehydration | Anhydrous this compound, Water (H₂O) |
| 2 | Medium | Initial Decomposition | Magnesium Carbonate (MgCO₃), Organic Fragments |
| 3 | High | Carbonate Decomposition | Magnesium Oxide (MgO), Carbon Dioxide (CO₂) |
Note: The temperature ranges are conceptual and would require experimental verification through techniques like Thermogravimetric Analysis (TGA) for precise determination.
Computational Modeling of Reaction Pathways
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms at the molecular level. nih.gov While specific DFT studies on the decomposition of this compound are not extensively documented, insights can be drawn from computational analyses of related systems, such as the reaction of Grignard reagents (organomagnesium compounds) with esters and the decomposition of other metal-carboxylate complexes. nih.govresearchgate.netacs.orgresearchgate.net
The decomposition of this compound would likely proceed through a pathway involving the coordination of the magnesium ion to the oxygen atoms of the benzoate's carboxylate group. Computational models can predict the geometry of this coordination and the subsequent steps of bond cleavage.
A plausible reaction pathway, informed by studies on similar metal-catalyzed reactions, would involve the following key steps:
Initial State: The this compound complex, with the magnesium ion coordinated to the carboxylate groups.
Transition State: As thermal energy is supplied, the system reaches a higher energy transition state. This could involve the weakening of the carbon-carbon bond within the benzoate ligand and the potential formation of new bonds. For example, a four-centered transition state, similar to those proposed in Grignard reactions, could be involved. researchgate.net
Product Formation: The transition state collapses to form more stable products. This would likely involve the scission of the benzoate ligand to form a carbonate species and other organic fragments. The specific nature of these fragments would depend on the exact decomposition mechanism.
DFT calculations can be used to determine the activation energies for these steps, providing a quantitative measure of the reaction barriers and thus predicting the feasibility of different pathways. Such calculations would also help in identifying the most likely intermediate and final products of the decomposition.
Table 2: Conceptual Parameters from Computational Modeling of this compound Decomposition
| Parameter | Description | Predicted Significance |
| Coordination Geometry | The arrangement of benzoate ligands around the magnesium ion. | Influences the initial stability and subsequent reaction steps. |
| Activation Energy (Ea) | The energy barrier that must be overcome for decomposition to occur. | A higher activation energy indicates greater thermal stability. |
| Reaction Enthalpy (ΔH) | The overall heat change of the decomposition reaction. | Determines if the reaction is endothermic or exothermic. |
| Intermediate Structures | Short-lived species formed during the reaction pathway. | Key to understanding the step-by-step mechanism. |
Note: The values for these parameters would need to be determined through specific DFT calculations for this compound.
Reactivity, Abiotic Stability, and Transformation Pathways of Magnesium Benzoate
Thermal Decomposition Mechanisms and Kinetics of Magnesium Benzoate (B1203000)
The thermal stability and decomposition of magnesium benzoate are influenced by factors such as temperature and the presence of water of hydration. While detailed kinetic parameters for this compound specifically are not extensively documented in the reviewed literature, general principles of metal benzoate decomposition provide a framework for understanding its behavior.
Studies on various metal benzoates indicate that thermal decomposition is a multi-step process. For instance, the thermal decomposition of hydrated magnesium nitrate (B79036) involves initial dehydration stages followed by denitration at higher temperatures to form magnesium oxide. researchgate.net Similarly, it can be inferred that hydrated this compound would first undergo dehydration. Following dehydration, the anhydrous this compound would decompose. The decomposition of metal salts of carboxylic acids, such as basic ferric benzoate, has been shown to yield products like the corresponding acid (benzoic acid), carbon dioxide, and the metal oxide. rsc.org
In the case of other divalent metal benzoates like those of manganese, cobalt, nickel, and zinc, decomposition typically occurs in two or three steps, ultimately forming the respective metal oxide as the final residue. scielo.brscielo.br The thermal decomposition of the anhydrous compound often involves exothermic processes corresponding to the oxidation of the organic matter. scielo.brscielo.br For example, the decomposition of a copper benzoate compound showed an initial dehydration step between 60-172°C, followed by two decomposition steps of the anhydrous compound between 172–470°C. scielo.brscielo.br
While a precise kinetic model for this compound is not available in the provided search results, the decomposition would likely proceed through the loss of its benzoate groups, potentially forming intermediates before the final formation of magnesium oxide. The specific temperatures and kinetics of these decomposition steps would require experimental determination through techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Hydrolytic Stability and Degradation Pathways in Aqueous Environments
This compound is soluble in water and other polar solvents. qsstudy.com In aqueous solutions, it exists as magnesium ions (Mg²⁺) and benzoate ions (C₆H₅COO⁻). The hydrolytic stability of this compound is largely related to the behavior of the benzoate anion in water.
The benzoate ion can undergo hydrolysis to a limited extent, establishing an equilibrium with benzoic acid and hydroxide (B78521) ions. The extent of this hydrolysis is dependent on the pH of the solution. In acidic conditions, the equilibrium will shift towards the formation of the less soluble benzoic acid. chemistscorner.com
The degradation of the benzoate moiety in aqueous environments is primarily a biological process (biodegradation), which falls outside the scope of abiotic transformation. However, under certain abiotic conditions, the benzoate component can be subject to degradation. The primary abiotic degradation pathway for benzoate in aqueous environments is through reaction with hydroxyl radicals (•OH), a key reactive oxygen species in aquatic photochemistry. acs.orgacs.org
The magnesium cation itself is generally stable in aqueous solutions and does not directly participate in degradation pathways, though it can influence the properties of the solution. chemistscorner.com The presence of magnesium ions can, in some systems, affect the hydrolysis rates of other compounds. For example, lithium cations have been shown to accelerate ester hydrolysis in certain solvent mixtures, a phenomenon attributed to coordination effects. While not directly demonstrated for magnesium in the context of benzoate stability, such ionic interactions are a consideration in complex aqueous systems.
It is also noted that the hydrolytic stability of certain magnesium-based products can be intentionally improved, for instance, in fuel oils, by the addition of specific chemical agents. wipo.int
Photochemical Transformation of this compound
The photochemical transformation of this compound is primarily dictated by the photochemistry of the benzoate moiety. Benzoate itself does not strongly absorb sunlight, but it can be susceptible to indirect photolysis, particularly through reactions with photochemically generated reactive species.
The most significant pathway for the photochemical transformation of benzoate in surface waters is its reaction with hydroxyl radicals (•OH). acs.org Hydroxyl radicals are produced through the irradiation of dissolved organic matter (DOM) and other photosensitizers present in natural waters. acs.orgacs.org
Benzoates can also act as photosensitization catalysts themselves in certain reactions. For example, they have been used to catalyze the photochemical fluorination of C(sp³)–H bonds. nih.gov This suggests that the benzoate group can absorb light energy and transfer it to other molecules, initiating chemical reactions.
The direct photolysis of benzoate is generally considered to be a minor pathway in environmental settings compared to indirect photolysis. However, under specific laboratory conditions using UV light, the photochemical transformation of sodium benzoate has been studied, sometimes in the presence of photocatalysts like titanium dioxide (TiO₂). researchgate.net
The magnesium ion is not expected to directly participate in the photochemical transformation, as it does not absorb light in the environmentally relevant UV-Vis spectrum.
Interaction of this compound with Environmental Matrices and Contaminants
In environmental systems, this compound will dissociate into magnesium and benzoate ions, which can then interact with various components of environmental matrices such as soil, sediment, and dissolved organic matter.
Sorption: The benzoate anion, being negatively charged, is not expected to strongly adsorb to negatively charged soil and sediment particles. who.int Its mobility in soil and water will be influenced by the pH of the environment, which affects the equilibrium between the benzoate anion and the less soluble benzoic acid.
Interaction with Minerals: Magnesium ions can interact with clay minerals and other mineral surfaces in the environment. These interactions can be complex and may influence the fate and transport of other contaminants. For example, iron compounds in minerals can act as adsorbents for hydrocarbons and be involved in secondary abiotic reactions. researchgate.net
Interaction with Contaminants: The benzoate moiety can be a key intermediate in the anaerobic degradation of various aromatic compounds. pnas.orgfrontiersin.org While this is primarily a biological process, the presence of benzoate in the environment can influence the degradation pathways of other aromatic pollutants.
In specific applications, benzoates like sodium benzoate have been studied for their role as corrosion inhibitors for metals, including magnesium alloys, in saline environments. This involves the adsorption of the benzoate molecule onto the metal surface, forming a protective layer. researchgate.net
Identification of Abiotic Transformation Products
The abiotic transformation of this compound will primarily yield products from the degradation of the benzoate anion.
From Photochemical Transformation: The reaction of benzoate with hydroxyl radicals (•OH) is expected to produce hydroxylated derivatives of benzoic acid. For example, the photochemical transformation of carbamazepine, another aromatic compound, in the presence of •OH leads to the formation of hydroxylated intermediates. acs.org By analogy, the reaction of benzoate with •OH would likely form various isomers of hydroxybenzoic acid. Further oxidation could lead to ring-opening and the formation of smaller organic acids.
From Thermal Decomposition: As discussed in section 5.1, the thermal decomposition of metal benzoates can lead to the formation of benzoic acid, benzene (B151609), and carbon dioxide, with the final solid residue being the metal oxide (in this case, magnesium oxide). rsc.org
A summary of potential abiotic transformation products is presented in the table below.
| Transformation Process | Potential Transformation Products |
| Photochemical Transformation | Hydroxybenzoic acid isomers, smaller organic acids |
| Thermal Decomposition | Benzoic acid, Benzene, Carbon dioxide, Magnesium oxide |
Advanced Analytical Methodologies for Magnesium Benzoate Research
Development of Chromatographic Separation Techniques for Magnesium Benzoate (B1203000) and Related Species
Chromatography is a cornerstone for the analysis of magnesium benzoate, allowing for the separation of the benzoate anion from other components in a mixture. The magnesium cation can be analyzed separately or concurrently using specific chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for benzoate analysis. youtube.com Reversed-phase (RP-HPLC) methods are particularly common. akjournals.com In these methods, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often an acidified water-methanol or water-acetonitrile mixture. helixchrom.comtandfonline.comnih.gov The pH of the mobile phase is a critical parameter, typically adjusted to an acidic value (e.g., pH 3.0-4.5) to ensure that the benzoate is in its less polar benzoic acid form, which enhances its retention on the nonpolar column. akjournals.comtandfonline.comsci-hub.se Detection is commonly performed using a UV detector, with the wavelength set around 225-245 nm, corresponding to the absorbance maximum of the benzene (B151609) ring in the benzoate molecule. tandfonline.comsci-hub.se
Ion Chromatography (IC) is another powerful technique that can be used for the simultaneous or sequential analysis of both the magnesium cation and the benzoate anion. herts.ac.uklcms.cz In this method, separation is based on ionic interactions with a charged stationary phase. For anion analysis (benzoate), an anion-exchange column is used with an eluent like potassium hydroxide (B78521). lcms.czresearchgate.net For cation analysis (magnesium), a cation-exchange column is employed with an eluent such as methanesulfonic acid. lcms.cz Detection is often achieved using a conductivity detector. Reagent-Free Ion Chromatography (RFIC) systems, which electrolytically generate the eluent from deionized water, simplify the process and improve reproducibility. lcms.czresearchgate.net
Capillary Electrophoresis (CE) , particularly Capillary Zone Electrophoresis (CZE), offers a rapid and highly efficient alternative for separating benzoate from other charged species. nih.gov This technique separates ions based on their electrophoretic mobility in an electric field. calstate.edu Methods have been developed for the fast analysis of benzoate in beverages and food products, with separation times often under a few minutes. kawasaki-m.ac.jpnih.gov The background electrolyte (BGE) composition and pH are optimized to achieve the best resolution. nih.gov For instance, a sodium tetraborate (B1243019) buffer at a pH of around 9.2-9.6 is often effective. kawasaki-m.ac.jpfda.gov.tw Detection is typically performed by UV absorbance. calstate.edunih.gov
| Stationary Phase (Column) | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|
| Amaze HA Mixed-Mode | Acetonitrile (B52724), water, formic acid, and trifluoroacetic acid | Not Specified | Not Specified | helixchrom.com |
| Supelcosil LC-18 | Acetonitrile/ammonium (B1175870) acetate (B1210297) buffer (pH 4.2) | Not Specified | UV at 225 nm | sci-hub.se |
| C18 Reversed Phase | Methanol:water (70:30, v/v) adjusted to pH 3.45 with acetic acid | 0.45 mL/min | UV at 245 nm | tandfonline.com |
| Zorbax Extend C-18 | 0.1% phosphoric acid and acetonitrile (62:38, v/v) | 1.0 mL/min | UV at 275 nm | akjournals.com |
| Atlantis dC18 | Methanol: 0.02 M phosphate (B84403) buffer (pH 3.0) (40:60 v/v) | 1.0 mL/min | UV at 254 nm | nih.gov |
Advanced Spectroscopic Quantification Methods for this compound in Complex Matrices
Spectroscopic methods, particularly UV-Visible (UV-Vis) spectrophotometry, are widely used for the quantification of benzoate due to their simplicity, affordability, and speed. acgpubs.org The fundamental principle involves measuring the absorbance of a solution containing the analyte at a specific wavelength, which is directly proportional to its concentration (Beer-Lambert Law). acgpubs.orgwisdomlib.org For benzoate, the characteristic absorbance is typically measured around 224-230 nm. acgpubs.orgijpsjournal.commt.com
Validation studies have demonstrated the reliability of UV-Vis spectrophotometry for determining benzoate concentrations in various matrices. acgpubs.org These studies establish key performance characteristics such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). acgpubs.org For example, one study for the determination of sodium benzoate in water reported a high degree of accuracy and precision, confirming the method's suitability for its intended purpose. acgpubs.org
In complex matrices like food and beverages, where other compounds might interfere with the absorbance measurement, sample preparation steps such as extraction are crucial. mt.com Furthermore, advanced chemometric techniques, such as partial least squares (PLS) regression, can be applied to spectroscopic data to resolve overlapping spectra from multiple components, thereby improving the selectivity and accuracy of the quantification without extensive sample cleanup. researchgate.net
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 0.19 mg/kg |
| Limit of Quantification (LOQ) | 0.57 mg/kg |
| Accuracy (as Recovery) | 99.54% to 100.08% |
| Precision (as %RSD) | 0.39% |
Electroanalytical Techniques for Redox Behavior and Quantification
Electroanalytical techniques offer high sensitivity and are valuable for studying the redox behavior of chemical species and for quantification. For this compound, these methods can target either the magnesium ion or the benzoate moiety.
Research using cyclic voltammetry has investigated the electrochemical reduction of benzoate esters in the presence of magnesium ions (Mg²⁺). psu.edu These studies show that Mg²⁺ ions significantly influence the reaction mechanism. In the absence of magnesium ions, the primary reaction is the cleavage of the ester. However, in the presence of Mg²⁺, the major pathway shifts to a dimerization of the benzoate radical anion, which is formed during the reduction. psu.edu This demonstrates that the magnesium cation is not merely a spectator ion but actively participates in and alters the redox behavior of the benzoate system.
For the quantification of the magnesium ion itself, various electroanalytical methods have been developed. Techniques such as differential pulse voltammetry, square wave voltammetry, and amperometry are employed to detect Mg²⁺ ions. mdpi.com Research has focused on developing modified electrodes, such as a glassy carbon electrode modified with cerium oxide (CeO₂) microcuboids, to act as efficient electrocatalysts for the oxidation and reduction of magnesium ions, thereby enhancing the sensitivity and selectivity of the detection. mdpi.com Potentiometric methods, which measure a potential difference, have also been applied using ion-selective electrodes (ISEs) designed for the specific determination of magnesium ions. iupac.org
Hyphenated Techniques for Comprehensive Analysis of this compound Systems
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for comprehensive analysis. nih.govresearchgate.net This approach combines the separation power of chromatography or electrophoresis with the identification capabilities of a spectrometer, allowing for both quantification and structural confirmation in a single analysis. rjpn.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is a premier hyphenated technique for analyzing compounds like this compound in complex samples. researchgate.net HPLC separates the benzoate from other matrix components, and the eluent is then directed into a mass spectrometer. The MS detector provides mass-to-charge ratio information, which allows for highly specific detection and unambiguous identification of the benzoate ion. Tandem mass spectrometry (LC-MS/MS) can further fragment the parent ion to provide structural information, which is invaluable for confirming identity and for analyzing related species or degradation products. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used hyphenated technique. ajrconline.org Since benzoic acid is not sufficiently volatile for direct GC analysis, a derivatization step is typically required to convert it into a more volatile form before injection into the GC. scirp.org The mass spectrometer then serves as a highly sensitive and selective detector. scirp.org
Other hyphenated systems, such as LC-NMR (Nuclear Magnetic Resonance) and LC-FTIR (Fourier Transform Infrared Spectroscopy) , provide even more detailed structural information online after separation. nih.govajrconline.org These advanced techniques are particularly useful in research settings for identifying unknown impurities or metabolites related to this compound. ajrconline.org
Applications of Magnesium Benzoate in Advanced Materials and Catalysis
Magnesium Benzoate (B1203000) as a Precursor in Metal-Organic Frameworks (MOFs) Synthesis
Magnesium benzoate serves as a valuable precursor in the synthesis of Metal-Organic Frameworks (MOFs), which are highly porous materials with a wide range of applications. Research has shown that magnesium-based MOFs can be synthesized using this compound, offering properties such as lower density and reduced toxicity compared to some other metal-based MOFs. researchgate.net
In one notable study, a zinc-magnesium benzoate framework was synthesized, demonstrating the role of benzoate as a ligand that facilitates the formation of heterometallic systems. acs.orgresearchgate.netnih.govacs.orgnih.govacs.org This research highlights the ability to create complex MOF structures by employing this compound in conjunction with other metal precursors. acs.orgresearchgate.netnih.govacs.orgnih.govacs.org The synthesis can be carried out through methods like electrochemical synthesis, which is recognized for its efficiency and the high crystallinity of the resulting products. researchgate.net The thermal stability of such MOFs is a critical factor, with studies indicating that the framework's integrity is maintained up to several hundred degrees Celsius. researchgate.net
Table 1: Examples of MOFs Synthesized with Magnesium-Containing Precursors
| MOF System | Precursors | Synthesis Method | Key Structural Feature | Ref. |
| Zinc-magnesium benzoate framework | Zinc and magnesium precursors, benzoic acid | Solution-based synthesis | Heterometallic framework with benzoate as a bridging ligand | acs.orgresearchgate.netnih.gov |
| Magnesium-based MOF | Magnesium nitrate (B79036), 1,4-benzenedicarboxylic acid | Solvothermal | Tri-metallic magnesium carboxylate units | researchgate.net |
| Magnesium-based MOF | Magnesium nitrate, benzene-1,3,5-tricarboxylic acid | Electrochemical | One- and two-dimensional coordination polymers | researchgate.net |
Role of this compound in Polymer and Composite Materials (excluding biomedical applications)
This compound is utilized as a component in polymer and composite materials, contributing to their properties and performance. It can act as a nucleating agent in certain polymers, influencing their crystallization behavior and, consequently, their mechanical and thermal properties. google.com For instance, in the context of porous polymeric films, this compound is listed among various nucleating agents that can be employed to create specific pore structures. google.com
In the stabilization of polymers like polyvinyl chloride (PVC), this compound, often in combination with other metal salts such as zinc stearate, has been explored. dokumen.pub These stabilizer systems are designed to enhance the thermal stability of the polymer. dokumen.pub
Catalytic Applications of this compound and its Derivatives
This compound and its derivatives exhibit catalytic activity in both homogeneous and heterogeneous systems.
In the realm of homogeneous catalysis, magnesium complexes, including those derived from benzoate, have garnered significant attention, particularly in the ring-opening copolymerization (ROCOP) of epoxides with carbon dioxide (CO2) to produce polycarbonates. acs.orgresearchgate.netnih.govnih.govacs.orgresearchgate.net Research has demonstrated that heterodinuclear zinc-magnesium catalysts, where benzoate can act as a ligand, show enhanced catalytic activity compared to their homodinuclear counterparts. nih.gov This synergistic effect is attributed to the different roles of the two metal centers. nih.gov
Specifically, in the copolymerization of cyclohexene (B86901) oxide and CO2, a zinc-magnesium benzoate framework has been shown to be an active catalyst, leading to the formation of alternating poly(cyclohexene carbonate). acs.orgresearchgate.netnih.govnih.gov The mechanism involves the coordination of the epoxide to the magnesium center, which is more Lewis acidic. nih.gov
Table 2: Catalytic Performance in Homogeneous ROCOP
| Catalytic System | Monomers | Product | Key Finding | Ref. |
| Zinc-magnesium benzoate framework | Cyclohexene oxide, CO2 | Poly(cyclohexene carbonate) | Active for alternating copolymerization at elevated temperatures | acs.orgresearchgate.netnih.govnih.gov |
| Heterodinuclear Zn(II)Mg(II) complex | Cyclohexene oxide, CO2 | Poly(cyclohexene carbonate) | Higher rates than homodinuclear analogues | researchgate.net |
This compound also plays a role in heterogeneous catalysis. In one documented process for the production of phenol, this compound acts as a promoter in conjunction with a copper(II)benzoate catalyst. vdoc.pub This process involves the hydrolysis of phenyl benzoate, and the presence of this compound enhances the reaction. vdoc.pub
Additionally, magnesium compounds, including this compound, are used in the preparation of catalysts for the alkylation and disproportionation of aromatic compounds. epo.org For example, a catalyst comprising a zeolite modified with magnesium and phosphorus, which can be prepared from precursors like this compound, demonstrates high selectivity for the para isomer in xylene production. epo.org
In another application, this compound is listed as a potential catalyst component for the production of carboxylic acid anhydrides. google.com
Contributions to Advanced Ceramic or Glass Formulations
The application of this compound in advanced ceramic or glass formulations is an area with potential, though direct and extensive research findings are not widely available in the provided search results. However, some patents suggest its inclusion in compositions for protecting glass and ceramic surfaces. For instance, magnesium salts, including this compound, are mentioned as components in warewashing compositions designed to reduce corrosion and etching of glass and ceramic articles. google.comgoogle.com The mechanism involves the synergistic effect of magnesium and calcium salts in preventing surface damage. google.com
Applications in Coatings and Surface Engineering (non-biomedical)
This compound finds applications in the field of coatings and surface engineering, primarily for corrosion protection and surface modification.
Patents describe the use of this compound in coating compositions for various substrates, including metals, alloys, plastics, and ceramics. google.com It can be part of a multi-step coating process that involves the application of a polyelectrolyte or salt solution to activate the surface, followed by the deposition of a secondary coating. google.com
In the context of corrosion inhibition, this compound is identified as a potential component in protective coatings. For instance, it is mentioned as a constituent in coatings for rubber products to inhibit corrosion of metal parts, often in combination with sodium nitrite. dtic.mil Furthermore, research into green corrosion inhibitors has explored the intercalation of sodium benzoate into layered double hydroxide (B78521) (LDH) coatings on magnesium alloys for enhanced protection. researchgate.net While this study uses sodium benzoate, it points to the potential of benzoate anions in corrosion-resistant coatings.
Environmental Chemical Fate and Transformation of Magnesium Benzoate
Environmental Distribution and Partitioning Behavior
Upon release into the environment, magnesium benzoate (B1203000) is expected to dissociate into magnesium cations (Mg²⁺) and benzoate anions (C₆H₅COO⁻). The distribution of the benzoate anion between different environmental compartments—air, water, soil, and sediment—is determined by its physicochemical properties.
Modeling studies, such as those using Mackay Level III, indicate that for benzoates, water and soil are the primary environmental compartments of concern. oecd.org Volatilization to the atmosphere is not considered a significant pathway due to the low vapor pressure of benzoic acid and the fact that in most environmental conditions (pH > 4.2), it exists as the non-volatile benzoate anion. nih.gov
The partitioning behavior of an organic compound in soil and sediment is often described by the soil organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value suggests high mobility in soil and a low tendency to adsorb to sediment. For benzoic acid, the estimated Koc is low, indicating a high potential for mobility in soil and limited adsorption to suspended solids and sediment in water. nih.govcarlroth.com
Table 1: Environmental Partitioning Parameters for Benzoate
| Parameter | Value | Interpretation | Source |
|---|---|---|---|
| Log Koc | 1.191 | Low potential for adsorption to soil and sediment, high mobility. | carlroth.comcarlroth.com |
| pKa | 4.20 | Predominantly in anionic form in most environmental compartments. | nih.gov |
| Water Solubility | 3,500 mg/L at 25°C | High solubility in water. | nih.govcarlroth.com |
This interactive table provides key parameters influencing the environmental distribution of the benzoate anion. Clicking on the source will direct you to the relevant documentation.
Biotic Degradation Pathways and Kinetics
Biodegradation is the principal mechanism for the removal of benzoate from the environment. Benzoates are generally considered to be readily biodegradable under both aerobic and anaerobic conditions. oecd.orginchem.org
Aerobic Degradation: Under aerobic conditions, microorganisms utilize benzoate as a carbon and energy source. The degradation pathway typically involves the hydroxylation of the aromatic ring, followed by ring cleavage to form intermediates that can enter central metabolic pathways, such as the citric acid cycle. This process ultimately leads to the mineralization of the compound to carbon dioxide and water.
Anaerobic Degradation: In the absence of oxygen, a different consortium of microorganisms degrades benzoate. The anaerobic degradation pathway is initiated by the activation of benzoate to benzoyl-CoA. researchgate.net This is a central intermediate in the anaerobic breakdown of many aromatic compounds. researchgate.net The benzoyl-CoA then undergoes a series of reduction and cleavage reactions, eventually leading to the formation of methane (B114726) and carbon dioxide in methanogenic environments or being coupled to other electron acceptors like nitrate (B79036) or sulfate (B86663). frontiersin.org Studies have shown that the presence of certain minerals, like magnetite and hematite, can enhance the rate of anaerobic benzoate degradation. frontiersin.org
Degradation Kinetics: The rate of biodegradation is often expressed as a half-life (t½), which is the time required for half of the initial concentration of the compound to be degraded. The half-life of benzoate can vary depending on environmental conditions such as temperature, pH, microbial population, and the presence of other nutrients or inhibitors. eaht.orgresearchgate.netfrontiersin.orgnih.gov For instance, the presence of ammonium (B1175870) chloride and magnesium sulfate has been shown to have a positive effect on sodium benzoate degradation. researchgate.netfrontiersin.orgnih.gov
Table 2: Biodegradation Half-life of Benzoate
| Environment | Half-life | Conditions | Source |
|---|---|---|---|
| Water (aerobic) | 0.85 - 3.6 days | Inoculum from polluted river and reservoir. | nih.govmst.dk |
| Soil (aerobic) | 4.5 hours (mineralization) | Captina silt loam. | nih.gov |
| Anaerobic | Weeks to months | Dependent on microbial community and conditions. | eaht.org |
This interactive table summarizes the biodegradation half-life of benzoate in different environmental compartments. Clicking on the source will provide more detailed information on the studies.
Bioaccumulation Potential from a Chemical Perspective
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium. The potential for a chemical to bioaccumulate is often assessed using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the water at steady state.
For benzoate, the potential for bioaccumulation is considered to be low. This is supported by its relatively low n-octanol/water partition coefficient (log Kow) and the fact that it is readily metabolized and excreted by organisms. oecd.orginchem.org
Table 4: Bioaccumulation Parameters for Benzoate
| Parameter | Value | Interpretation | Source |
|---|---|---|---|
| Log Kow | 1.88 | Low potential for bioaccumulation. | carlroth.comthermofisher.com |
| Bioconcentration Factor (BCF) | <10 - 21 | Low bioaccumulation in aquatic organisms. | nih.gov |
| Bioconcentration Factor (BCF) | 5.3 | Low bioaccumulation in Leuciscus idus (Golden orfe). | labequipsupply.co.za |
This interactive table displays the parameters used to assess the bioaccumulation potential of the benzoate anion. Further details can be found in the linked sources.
Chemical Persistence and Environmental Impact Assessment
Persistence refers to the length of time a chemical remains in a particular environment before it is broken down by physical, chemical, or biological processes. Based on the data presented in the previous sections, magnesium benzoate, through its dissociation to the benzoate anion, is not considered to be a persistent substance in the environment.
The rapid biodegradation in both aerobic and anaerobic environments, coupled with a low potential for bioaccumulation, suggests that this compound poses a minimal risk to the environment under normal use conditions. europa.eu The primary environmental impact would likely be associated with significant releases, such as accidental spills, which could lead to temporarily high local concentrations in water and soil. However, due to its ready biodegradability, the environmental system is expected to recover relatively quickly. europa.eu
Low Persistence: Rapidly degraded by microorganisms.
High Mobility: In its anionic form, it does not strongly adsorb to soil or sediment.
Low Bioaccumulation Potential: Readily metabolized and excreted by organisms.
These characteristics indicate that this compound is unlikely to persist or accumulate to harmful levels in the environment. oecd.orgfrontiersin.org
Future Research Directions and Emerging Opportunities for Magnesium Benzoate
While historically recognized for its role as a preservative, the future of magnesium benzoate (B1203000) is poised for significant expansion into advanced materials and environmental applications. The unique properties of the magnesium cation, combined with the versatility of the benzoate ligand, create a fertile ground for scientific and technological innovation. This section outlines key areas of future research that could unlock the full potential of this compound.
Q & A
Q. What are the standard analytical methods for quantifying magnesium content in magnesium benzoate?
To quantify magnesium in this compound, atomic absorption spectroscopy (AAS) or inductively coupled plasma optical emission spectrometry (ICP-OES) is recommended. A validated protocol involves preparing a magnesium standard solution (1 mg/mL) by dissolving magnesium in hydrochloric acid, followed by serial dilution. Lanthanum solution is added to suppress interference from anions like phosphate. Calibration curves are constructed using aliquots (5–20 mL) diluted with lanthanum solution, ensuring linearity (R² ≥ 0.995) .
Q. What spectroscopic techniques confirm the structural integrity of this compound?
Fourier-transform infrared (FTIR) spectroscopy identifies characteristic carboxylate (COO⁻) stretching vibrations at ~1540–1650 cm⁻¹, confirming benzoate coordination to magnesium. X-ray diffraction (XRD) can verify crystalline structure by matching observed peaks (e.g., 2θ angles) to reference patterns. For quantitative analysis, nuclear magnetic resonance (NMR) spectroscopy detects proton environments in the benzoate ligand, with shifts indicative of metal-ligand binding .
Q. How is this compound synthesized, and what purity criteria apply?
this compound is typically synthesized via neutralization: benzoic acid reacts with magnesium hydroxide or carbonate in aqueous medium. The product is purified by recrystallization from hot water. Purity is assessed by titration (≥98% w/w), with residual solvents quantified via gas chromatography (GC). Thermal gravimetric analysis (TGA) confirms stability up to 250°C, aligning with its decomposition profile .
Advanced Research Questions
Q. How does this compound inhibit calcite crystal growth, and what microkinetic models explain this behavior?
this compound disrupts calcite growth by adsorbing onto active sites via carboxylate groups, blocking ion attachment. Microkinetic models incorporating Langmuir adsorption isotherms show inhibition efficiency correlates with benzoate concentration. Competitive effects between Mg²⁺ and benzoate are quantified using rate constants derived from atomic force microscopy (AFM) or quartz crystal microbalance (QCM) data. Synergistic inhibition occurs in mixed Mg²⁺/benzoate systems, modeled via additive rate equations .
Q. What experimental designs optimize formulations containing this compound for drug delivery systems?
D-optimal mixture design efficiently screens excipient ratios (e.g., magnesium stearate, sodium bicarbonate) while minimizing runs. Response variables (e.g., dissolution rate, flowability) are modeled using quadratic equations. For example, a 12-run design with three factors (pH, temperature, stirring speed) identified optimal microencapsulation conditions (pH 3.58, 30°C, 700 rpm), achieving 96.7% encapsulation efficiency. ANOVA validates model significance (p < 0.05) .
Q. How can robust statistical methods assess this compound’s environmental biodegradability?
OECD 301 guidelines (e.g., 301B, 301D) evaluate biodegradation via dissolved organic carbon (DOC) removal. Robust Z-scores identify outliers in 14-day biodegradation data (target range: 63–99%). For this compound, biodegradation rates outside ±2σ (e.g., <63% or >99%) indicate methodological errors, necessitating retesting. Non-linear regression models (e.g., logistic growth curves) quantify degradation kinetics .
Q. What mechanisms underlie this compound’s role in catalytic phenol synthesis?
In phenol production, magnesium salts enhance copper(II) benzoate’s catalytic activity by stabilizing intermediates. Reaction pathways involve copper(I) benzoate formation, followed by hydrolysis to salicylic acid and decarboxylation to phenol. Kinetic studies using gas chromatography-mass spectrometry (GC-MS) track intermediate concentrations, revealing rate-limiting steps (e.g., decarboxylation). Activation energies are derived from Arrhenius plots under varying temperatures .
Q. How do charge-assisted interactions influence this compound’s binding in supramolecular systems?
Benzoate’s carboxylate group engages in C–H···anion interactions with cationic receptors (e.g., ferrocene-based macrocycles), detected via cyclic voltammetry (CV). Redox shifts (ΔEpa ~50–100 mV) indicate binding strength. Precipitation assays (e.g., turbidity measurements) quantify insoluble complex formation, with binding constants (Ka) calculated using Benesi-Hildebrand plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
